![molecular formula C21H26O8 B1155124 erythro-Guaiacylglycerol beta-sinapyl ether CAS No. 877875-96-2](/img/structure/B1155124.png)
erythro-Guaiacylglycerol beta-sinapyl ether
Overview
Description
Erythro-Guaiacylglycerol beta-sinapyl ether is a natural product found in Bambusa emeiensis . It is a type of phenylpropanoid.
Synthesis Analysis
The erythro and threo forms of 1- (4-hydroxy-3-methoxyphenyl)-2- (2-methoxyphenoxy)-1,3-propanediol were prepared according to Li et al. (1995). The same method was adopted for the preparation of the threo and erythro forms of 2- (2,6-dimethoxyphenoxy)-1- (4-hydroxy-3,5-dimethoxyphenyl)-1,3-propanediol .Molecular Structure Analysis
The molecular formula of erythro-Guaiacylglycerol beta-sinapyl ether is C21H26O8 . Its IUPAC name is (1S,2R)-1- (4-hydroxy-3-methoxyphenyl)-2- [4- [ (E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol .Physical And Chemical Properties Analysis
The molecular weight of erythro-Guaiacylglycerol beta-sinapyl ether is 406.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 10 .Scientific Research Applications
Antitumor Effects
Erythro-Guaiacylglycerol beta-sinapyl ether has been found to have significant antitumor effects. It has been isolated from Njavara (Oryza sativa L. var. Njavara), a medicinal rice variety of Kerala, India widely used in Ayurveda for the treatment of various diseases . This compound has been shown to induce apoptosis in multiple tumor cells by the mitochondrial pathway . It has been found to be effective against colon adenocarcinoma cell line HCT 116, ovarian cancer cell line SKOV3, and breast cancer cell line MCF-7 .
Role in Ayurvedic Medicine
As mentioned above, erythro-Guaiacylglycerol beta-sinapyl ether is found in Njavara, a medicinal rice variety used in Ayurveda. This suggests that it may play a role in the therapeutic effects of this traditional medicine, which is used for the treatment of rheumatoid arthritis, paralysis, neurodegenerative diseases, and in rejuvenation therapy .
Biosynthesis in Plants
Erythro-Guaiacylglycerol beta-sinapyl ether is a type of 8-O-4’ neolignan, which consists of coniferyl and sinapyl alcohol moieties . It has been studied in the context of the biosynthesis of these compounds in Eucommia ulmoides . The research suggests that there is diastereoselective formation of erythro-Guaiacylglycerol beta-sinapyl ether by cross coupling of coniferyl and sinapyl alcohols .
Potential Cytotoxic Agents
The antitumor effect of erythro-Guaiacylglycerol beta-sinapyl ether suggests its potential role as a cytotoxic agent. Both erythro-Guaiacylglycerol beta-sinapyl ether and its threo isomer have been found to induce apoptosis in cancer cells, making them potential apoptotic agents .
Mechanism of Action
Mode of Action
It’s worth noting that the compound is a part of a larger group of molecules known as flavonolignans, which are known to interact with various biological targets and induce a range of biochemical changes .
Biochemical Pathways
For instance, some flavonolignans have been found to induce apoptosis in tumor cells via the mitochondrial pathway .
Pharmacokinetics
4) and chemical formula (C20H24O7) suggest that it may have certain pharmacokinetic properties common to molecules of similar size and structure .
properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPMSYMHZSFNV-UHDDOPSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-Guaiacylglycerol beta-sinapyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.